3,4,6-Trimethylheptan-2-ol

Description

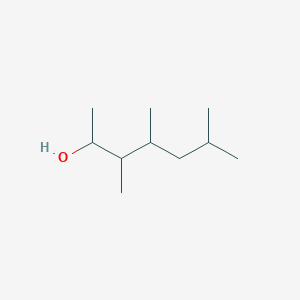

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3,4,6-trimethylheptan-2-ol |

InChI |

InChI=1S/C10H22O/c1-7(2)6-8(3)9(4)10(5)11/h7-11H,6H2,1-5H3 |

InChI Key |

XYFKVUMNEMACHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Trimethylheptan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 3,4,6-Trimethylheptan-2-ol Carbon Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C-C bonds adjacent to the hydroxyl-bearing carbon (C2).

Route A: Grignard-type Disconnection

A primary disconnection between C2 and C3 suggests a precursor ketone, 3,4,6-trimethylheptan-2-one. This ketone can be further deconstructed. A disconnection between C3 and C4 points to 2,4-dimethylpentanal (B3050699) and a suitable propyl nucleophile. This route is attractive due to the commercial availability of similar aldehydes and the robustness of Grignard and organolithium additions.

Route B: Aldol-type Disconnection

Alternatively, a disconnection between C3 and C4 in the alcohol itself suggests an aldol-type reaction. This would involve the coupling of a propionaldehyde-derived enolate with 2,4-dimethylpentanal. While feasible, controlling the stereochemistry of the newly formed C3-C4 bond would be a critical challenge.

Route C: Chiral Auxiliary-based Disconnection

For stereocontrolled syntheses, a disconnection strategy that allows for the sequential introduction of chiral centers is often preferred. This approach typically involves breaking the molecule down into smaller chiral building blocks that can be assembled using stereoselective reactions, such as those mediated by chiral auxiliaries. For instance, the carbon backbone can be constructed by the stereoselective alkylation of a chiral enolate.

Conventional Synthetic Routes to Branched Alkyl Alcohols

Conventional methods for the synthesis of branched alkyl alcohols, such as this compound, primarily rely on the addition of organometallic reagents to carbonyl compounds.

Grignard and Organolithium Reactions

The addition of Grignard reagents or organolithium compounds to aldehydes and ketones is a cornerstone of alcohol synthesis. researchgate.netmasterorganicchemistry.comlibretexts.orgyoutube.com In the context of this compound, the reaction of a methylmagnesium halide or methyllithium (B1224462) with 3,4,6-trimethylheptan-2-one would yield the target alcohol as a mixture of diastereomers. Similarly, the addition of an appropriate Grignard reagent to 2,4-dimethylpentanal could also be employed to construct the carbon skeleton. These reactions are generally high-yielding but typically offer poor stereocontrol in the absence of chelating groups or chiral directing agents.

| Reactants | Product | Reaction Type |

| 3,4,6-Trimethylheptan-2-one + CH₃MgBr/CH₃Li | This compound | Grignard/Organolithium Addition |

| 2,4-Dimethylpentanal + Propylmagnesium bromide | This compound | Grignard Addition |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Accessing specific stereoisomers of this compound necessitates the use of more sophisticated stereoselective synthetic methods. These approaches can be broadly categorized into catalyst-based, substrate-based, and biocatalytic strategies.

Application of Asymmetric Catalysis in C-C Bond Formation for Branched Systems

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols. One of the most effective methods is the asymmetric reduction of a prochiral ketone precursor. The synthesis of 3,4,6-trimethylheptan-2-one, followed by asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst (e.g., Noyori-type ruthenium catalysts), could provide access to specific enantiomers of the alcohol. The stereochemical outcome would be dependent on the chirality of the catalyst employed.

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are cleaved to afford the desired enantiomerically enriched product. Evans oxazolidinones and Myers pseudoephedrine amides are prominent examples of such auxiliaries. synarchive.comchemtube3d.com

A plausible strategy for the stereocontrolled synthesis of the carbon backbone of this compound involves the asymmetric alkylation of a chiral enolate. For instance, an Evans aldol (B89426) reaction could be used to establish the syn or anti relationship between the methyl group at C4 and the hydroxyl group at C3 (after reduction). alfa-chemistry.comchem-station.comslideshare.net Subsequent stereoselective methylation at C2 would complete the carbon skeleton.

The synthesis of the structurally related (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid, a component of the marine natural product callipeltin A, has been achieved using a pseudoephedrine amide auxiliary. nih.govnih.gov This methodology allows for the highly diastereoselective introduction of the methyl groups at the C2 and C4 positions. The resulting carboxylic acid could then be reduced to the corresponding primary alcohol and subsequently converted to this compound through a series of standard organic transformations. The synthesis of all four diastereomers of this heptanoic acid has been reported, demonstrating the versatility of this approach in accessing a range of stereoisomers. nih.govnih.gov

| Chiral Auxiliary | Key Reaction | Stereochemical Control |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | Formation of syn- or anti-1,3-diols |

| Myers Pseudoephedrine Amide | Asymmetric Alkylation | Diastereoselective installation of α- and β-substituents |

Chemoenzymatic and Biocatalytic Approaches to Alkyl Alcohol Synthesis

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and environmentally benign method for the asymmetric reduction of ketones to chiral alcohols. nih.gov These enzymes exhibit high enantio- and diastereoselectivity, often operating under mild reaction conditions.

The synthesis of specific stereoisomers of this compound could be achieved by the enzymatic reduction of 3,4,6-trimethylheptan-2-one. A screening of a library of KREDs would likely identify enzymes capable of reducing this sterically hindered ketone with high stereoselectivity. researchgate.net The use of whole-cell biocatalysts can be advantageous as they provide in situ cofactor regeneration. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different KREDs often providing access to opposite enantiomers of the alcohol product.

Development of Novel Synthetic Protocols for this compound

While established methods provide viable routes to this compound, the development of more efficient and convergent synthetic strategies remains an active area of research. Novel catalytic methods that can forge multiple C-C bonds and stereocenters in a single step are of particular interest.

Recent advances in asymmetric catalysis, such as the asymmetric Guerbet reaction, offer new possibilities for the synthesis of chiral alcohols from simpler alcohol precursors. Such a strategy could potentially be adapted for the synthesis of this compound, offering a highly atom-economical route.

Furthermore, the application of modern synthetic methodologies, such as those developed for the synthesis of complex polyketide natural products, could provide inspiration for novel approaches to this target. researchgate.netacs.orgacs.orgnih.govrsc.org These strategies often involve iterative C-C bond-forming reactions that allow for the precise construction of complex stereochemical arrays.

Stereochemical Investigations of 3,4,6 Trimethylheptan 2 Ol

Analysis of Multiple Chiral Centers and Stereoisomerism in 3,4,6-Trimethylheptan-2-ol

The molecular structure of this compound, a saturated secondary alcohol, is characterized by a seven-carbon chain with methyl and hydroxyl substituents. The specific placement of these groups results in the formation of multiple chiral centers, which are carbon atoms bonded to four different groups. In the case of this compound, the carbon atoms at positions 2, 3, 4, and 6 are all chiral centers.

The presence of four distinct chiral centers gives rise to a significant number of stereoisomers. The theoretical maximum number of stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, this results in 2⁴ = 16 possible stereoisomers. These stereoisomers exist as eight pairs of enantiomers (non-superimposable mirror images). Stereoisomers that are not mirror images of each other are known as diastereomers. Each of these isomers possesses unique physical properties and can exhibit different biological activities due to their distinct three-dimensional arrangements.

The identification and separation of these multiple stereoisomers present a considerable analytical challenge. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often utilizing chiral stationary phases, are essential for resolving the different isomeric forms.

Determination of Absolute and Relative Configurations of Stereoisomers

Determining the precise spatial arrangement of atoms, or the absolute and relative configurations, of the 16 stereoisomers of this compound is a complex task. The relative configuration describes the arrangement of substituents at one chiral center relative to another within the same molecule. The absolute configuration refers to the exact three-dimensional arrangement of atoms in space, often designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

Research has identified diastereomers of this compound in various natural sources, including as a volatile compound in the flower scents of certain plant species. For instance, the diastereomer with a (2S,3R,4R,6R)-configuration has been identified. The characterization of these stereoisomers often involves a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is frequently used for initial identification, while the definitive assignment of stereochemistry typically requires more advanced methods like multidimensional gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of stereoisomerically pure reference compounds is a critical step for confirming the identity of naturally occurring isomers. This allows for direct comparison of analytical data, such as retention times in chiral chromatography and NMR spectra, between the synthetic standard and the natural extract.

Below is a table detailing the Cahn-Ingold-Prelog (R/S) designations for the chiral centers of the identified (2S,3R,4R,6R)-diastereomer.

| Chiral Center | Absolute Configuration |

| Carbon-2 (C2) | S |

| Carbon-3 (C3) | R |

| Carbon-4 (C4) | R |

| Carbon-6 (C6) | R |

This table is interactive and can be sorted.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible acyclic molecule like this compound, a large number of conformations are possible. These different conformations exist at varying potential energy levels, and the collection of these energy values constitutes the molecule's energy landscape.

The preferred conformations, or those with the lowest energy, are determined by a balance of various steric and electronic effects. In this compound, the bulky methyl groups and the hydroxyl group create significant steric hindrance, which plays a major role in dictating the most stable conformations. The molecule will tend to adopt a staggered conformation along its carbon-carbon bonds to minimize these repulsive steric interactions.

Computational chemistry methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory), are powerful tools for investigating the conformational preferences and energy landscapes of complex molecules like this one. These calculations can predict the relative energies of different conformers and the energy barriers to rotation between them. This information provides insight into the molecule's flexibility and its most likely shapes at a given temperature. The results of such analyses are crucial for understanding how the molecule's three-dimensional structure influences its physical properties and its interactions with other molecules.

Advanced Spectroscopic Characterization Methodologies for 3,4,6 Trimethylheptan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete covalent framework of 3,4,6-trimethylheptan-2-ol. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to be complex due to the presence of multiple, chemically similar alkyl groups. Protons on or near the chiral centers at C2, C3, C4, and C6 will exhibit distinct chemical shifts. Notably, the methylene (B1212753) protons on C5 are diastereotopic because they are adjacent to a chiral center (C4 and C6), meaning they are chemically non-equivalent and are expected to appear as two separate signals, each likely a complex multiplet. masterorganicchemistry.comjove.comntu.edu.sg The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming a single diastereomer is present. The chemical shift of the carbinol carbon (C2) would be a key indicator, typically appearing in the 60-75 ppm range.

DEPT-90 and DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between the various types of carbon atoms. azom.comlibretexts.orglibretexts.org

A DEPT-90 spectrum would exclusively show signals for the methine (CH) carbons (C2, C3, C4, C6).

A DEPT-135 spectrum would display positive signals for methine (CH) and methyl (CH₃) carbons and negative signals for methylene (CH₂) carbons (C5 and C7). libretexts.orglibretexts.org Quaternary carbons are absent in this molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, establishing the connectivity between adjacent protons. For instance, a cross-peak between the proton on C2 and the proton on C3 would confirm their adjacency. wikipedia.orguvic.ca

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

| C1 | CH₃ | ~23 | ~1.1-1.2 | Doublet |

| C2 | CH | ~65-70 | ~3.5-3.8 | Multiplet |

| C3 | CH | ~35-40 | ~1.5-1.7 | Multiplet |

| C4 | CH | ~30-35 | ~1.4-1.6 | Multiplet |

| C5 | CH₂ | ~40-45 | ~1.2-1.4 | Multiplet (Diastereotopic) |

| C6 | CH | ~25-30 | ~1.6-1.8 | Multiplet |

| C7 | CH₂ | ~22-25 | ~1.1-1.3 | Multiplet |

| C8 (on C3) | CH₃ | ~15-20 | ~0.8-0.9 | Doublet |

| C9 (on C4) | CH₃ | ~15-20 | ~0.8-0.9 | Doublet |

| C10 (on C6) | CH₃ | ~15-20 | ~0.8-0.9 | Doublet |

| OH | OH | - | Variable | Singlet (broad) |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Probing

Vibrational spectroscopy provides definitive confirmation of the functional groups present and can offer insights into the molecule's conformational state.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions characteristic of a secondary alcohol.

O-H Stretch: A strong and broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to intermolecular hydrogen bonding. spcmc.ac.inlibretexts.org

C-H Stretch: Multiple sharp bands would appear in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds on sp³ hybridized carbons.

C-O Stretch: An intense C-O stretching band is a key diagnostic feature for alcohols. For a secondary alcohol like this compound, this peak is expected to appear in the 1150-1075 cm⁻¹ range. spectroscopyonline.comadichemistry.com

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the polar O-H bond vibration is typically weak in a Raman spectrum, the non-polar C-C and C-H bonds of the alkyl backbone would produce strong signals, providing a detailed fingerprint of the carbon skeleton.

Table 2: Principal Expected Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | FTIR | 3550 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | FTIR, Raman | 3000 - 2850 | Strong (FTIR), Strong (Raman) |

| C-O Stretch | FTIR | 1150 - 1075 | Strong |

| O-H Bend | FTIR | 1420 - 1330 | Medium, Broad |

| C-C Stretch | Raman | 1200 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and analyzing the fragmentation patterns, which provides further structural confirmation.

Accurate Mass Determination: HRMS can measure the mass of the molecular ion with extremely high accuracy (typically to within 5 ppm). For this compound (C₁₀H₂₂O), this technique would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (158.167065 Da). This allows for unambiguous differentiation from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion of this compound would undergo predictable fragmentation.

Alpha-Cleavage: The most characteristic fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, cleavage can occur on either side of C2, leading to the loss of a methyl radical (•CH₃) or a substituted hexyl radical. The loss of the larger alkyl group is often favored.

Dehydration: A common fragmentation pathway involves the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at M-18.

Table 3: Predicted HRMS Fragments for this compound (C₁₀H₂₂O)

| m/z (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 143 | [C₉H₁₉O]⁺ | M⁺• - •CH₃ (Alpha-cleavage) |

| 140 | [C₁₀H₂₀]⁺• | M⁺• - H₂O (Dehydration) |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The presence of multiple stereocenters (C2, C3, C4, C6) means that this compound can exist as a mixture of several diastereomers and enantiomers. Chiroptical techniques are essential for assigning the absolute configuration of these centers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net The hydroxyl group itself is a weak chromophore, making direct ECD analysis of the alcohol challenging. encyclopedia.pub A common and effective strategy is to chemically derivatize the alcohol with a chromophoric auxiliary. For instance, converting the hydroxyl group into a benzoate (B1203000) or naphthoate ester introduces a strong chromophore into the molecule. The resulting ECD spectrum, particularly the sign of the Cotton effects arising from exciton (B1674681) coupling between the introduced chromophore and other parts of the molecule, can be correlated with the absolute stereochemistry at the C2 position and potentially other nearby centers. acs.orgnih.gov This experimental data is often compared with quantum-mechanical calculations of predicted ECD spectra for different stereoisomers to make a definitive assignment.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, GC×GC-MS) for Mixture Analysis and Isomer Differentiation

Given the high number of possible structural and stereoisomers of C₁₀H₂₂O, chromatographic separation prior to spectroscopic analysis is critical.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. nih.govpeakscientific.com The various isomers of trimethylheptanol are expected to have slightly different boiling points and polarities, allowing them to be separated on a GC column. researchgate.net As each isomer elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify it based on its molecular ion and fragmentation pattern.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): For highly complex mixtures where isomers may co-elute in a standard GC separation, GC×GC-MS offers significantly enhanced resolving power. spectralworks.commdpi.com This technique uses two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). This spreads the components across a two-dimensional plane, allowing for the separation of compounds that would otherwise overlap, making it an ideal tool for the detailed characterization of complex isomeric mixtures of branched-chain alcohols. spectralworks.com

Chemical Reactivity and Mechanistic Studies of 3,4,6 Trimethylheptan 2 Ol

Investigation of Oxidation Pathways and Alkoxy Radical Intermediates

The oxidation of secondary alcohols is a fundamental organic transformation, typically yielding ketones. For 3,4,6-trimethylheptan-2-ol, oxidation would result in the formation of 3,4,6-trimethylheptan-2-one. Common oxidizing agents for this purpose include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgwikipedia.org

The mechanism of oxidation with chromic acid generally involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. This is followed by a rate-determining step where a base (often water) abstracts a proton from the carbon bearing the hydroxyl group, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond in an E2-like mechanism. libretexts.orgchemistrysteps.com

Alkoxy radicals are crucial, highly reactive intermediates in various organic reactions. fiveable.meacs.org They are characterized by an unpaired electron on the oxygen atom (R-O•) and can be generated from alcohols through the homolytic cleavage of the O-H bond. fiveable.me Modern synthetic methods, including photoredox catalysis, have enabled the generation of alkoxy radicals from alcohols under mild conditions. acs.orgmdpi.comrsc.org Once formed from this compound, the corresponding alkoxy radical can undergo several reactions, including hydrogen atom transfer (HAT) and β-scission.

A general representation of the oxidation of a secondary alcohol to a ketone is shown below:

| Oxidizing Agent | Typical Product from a Secondary Alcohol |

| Chromic Acid (H₂CrO₄) | Ketone |

| Pyridinium Chlorochromate (PCC) | Ketone |

| Dess-Martin Periodinane (DMP) | Ketone |

Exploration of Hydrogen Atom Abstraction Reactions and Selectivity

Hydrogen atom abstraction (HAT) is a key step in many radical-mediated reactions of alcohols. In the context of this compound, the reactivity of different C-H bonds towards abstraction by a radical species is of interest. The C-H bond on the carbon atom bearing the hydroxyl group (the α-position) is often susceptible to abstraction. The selectivity of this process can be influenced by the nature of the abstracting radical. nih.gov

Studies on similar aliphatic alcohols have shown that the rate of hydrogen abstraction can be correlated with the C-H bond dissociation enthalpy (BDE). nih.gov For this compound, there are multiple secondary and tertiary C-H bonds, as well as the α-C-H bond. The selectivity of abstraction would depend on the specific radical species and reaction conditions. For instance, electrophilic radicals tend to abstract hydrogen from electron-rich C-H bonds. nih.gov

The table below provides a qualitative comparison of the expected reactivity of different C-H bonds in this compound towards hydrogen atom abstraction.

| Position of C-H Bond | Type of Hydrogen | Expected Reactivity |

| C2 | Secondary (α-hydrogen) | High |

| C3 | Secondary | Moderate |

| C4 | Tertiary | High |

| C5 | Secondary | Moderate |

| C6 | Tertiary | High |

Mechanistic Studies of Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Reactions:

The most common acid-catalyzed reaction for secondary alcohols like this compound is dehydration to form alkenes. msu.educhemguide.co.uk This reaction typically proceeds through an E1 mechanism. The process involves the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). openstax.orglibretexts.org The departure of the water molecule results in the formation of a secondary carbocation at the C2 position. This carbocation can then lose a proton from an adjacent carbon atom to form a double bond.

Due to the structure of this compound, the initial carbocation could potentially undergo rearrangement to a more stable tertiary carbocation. A 1,2-hydride shift from the C3 or C4 position could occur. This would lead to a mixture of alkene products, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. msu.edu

Base-Catalyzed Reactions:

While less common than acid-catalyzed reactions for simple alcohols, base-catalyzed transformations are also possible. For instance, the cross-coupling of secondary alcohols with primary alcohols can be achieved using a simple base like potassium hydroxide (B78521) (KOH) as a catalyst. ias.ac.in This reaction proceeds through a mechanism that involves the formation of radical and ketone intermediates. ias.ac.in In such a reaction, this compound could potentially be alkylated at the β-position.

Role of the 3,4,6 Trimethylheptyl Moiety in Natural Product Chemistry and Analogues

Structural Significance of Branched Alkyl Chains in Natural Products

Branched alkyl chains are integral components of numerous natural products, contributing significantly to their biological activity and physical properties. The introduction of methyl groups along a carbon chain, as seen in the 3,4,6-trimethylheptyl structure, has several important implications:

Conformational Rigidity and Flexibility: Branching can introduce steric hindrance, which may restrict the number of accessible conformations of a molecule. This can be crucial for locking a molecule into a bioactive conformation, enhancing its interaction with biological targets. Conversely, the aliphatic nature of the chain provides a degree of flexibility that can be essential for navigating biological environments. mdpi.com

Lipophilicity and Membrane Permeability: The hydrocarbon nature of branched alkyl chains increases the lipophilicity of a molecule. This property is critical for the ability of a natural product to cross cell membranes and reach intracellular targets. The degree of branching can modulate this lipophilicity, with more compact, branched structures sometimes exhibiting different solubility profiles compared to their linear isomers.

Stereochemical Diversity: The presence of chiral centers, such as those at positions 3 and 4 in the 3,4,6-trimethylheptyl moiety, introduces stereochemical complexity. The specific stereoisomer of a natural product is often critical for its biological activity, as biological receptors are typically chiral and will interact selectively with only one enantiomer or diastereomer. mdpi.com

Metabolic Stability: Branching, particularly at positions alpha or beta to a functional group, can influence the metabolic stability of a compound. The presence of methyl groups can hinder enzymatic attack, potentially increasing the half-life of a natural product in a biological system.

The following table summarizes the general properties of branched-chain alkanols, providing context for the characteristics of 3,4,6-Trimethylheptan-2-ol.

| Property | General Description | Relevance to this compound |

| Molecular Formula | CnH2n+2O | C10H22O molport.com |

| Molar Mass | Dependent on the number of carbon and hydrogen atoms. | 158.28 g/mol molport.com |

| Boiling Point | Generally lower than their straight-chain isomers due to reduced van der Waals forces. | Expected to be lower than that of decan-2-ol. |

| Solubility in Water | Generally low, decreases with increasing chain length. | Expected to have low water solubility. |

| Chirality | Often contain one or more chiral centers, leading to stereoisomers. | Contains multiple chiral centers. |

Total Synthesis of Natural Product Analogues Incorporating the 3,4,6-Trimethylheptyl Unit

The total synthesis of natural products and their analogues is a cornerstone of organic chemistry, enabling the confirmation of proposed structures, providing material for biological studies, and allowing for the creation of novel derivatives with improved properties. nih.gov While specific examples of total syntheses incorporating the 3,4,6-trimethylheptyl unit are not prominently featured in the surveyed literature, the general strategies for constructing such branched alkyl chains are well-established.

The synthesis of a molecule containing this moiety would likely involve the stereocontrolled introduction of the methyl groups and the secondary alcohol. Common synthetic methodologies that could be employed include:

Aldol (B89426) reactions to create the carbon-carbon bonds and introduce the hydroxyl group.

Grignard reactions or other organometallic additions to a carbonyl compound to form the alcohol and a key carbon-carbon bond.

Asymmetric hydrogenation or reduction of a ketone to establish the stereochemistry of the alcohol.

Alkylation of enolates with methyl iodide or other methylating agents to introduce the methyl branches.

The development of a synthetic route to a natural product analogue containing the 3,4,6-trimethylheptyl unit would provide valuable insights into its structure-activity relationships.

Structural Elucidation of Related Naturally Occurring Branched Alkanols

The determination of the precise structure, including the stereochemistry, of naturally occurring branched alkanols is a critical step in natural product chemistry. uef.fi This is typically achieved through a combination of spectroscopic techniques and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the connectivity of atoms in a molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to piece together the carbon skeleton and identify the positions of the methyl groups and the hydroxyl group.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which can help to confirm the molecular formula and provide clues about the structure.

Chiral Chromatography and Optical Rotation: These techniques are used to separate and characterize different stereoisomers of a chiral molecule.

The structural elucidation of a novel natural product containing a 3,4,6-trimethylheptyl moiety would rely heavily on these analytical methods to unambiguously determine its constitution and stereochemistry.

Design and Synthesis of Structurally Related Derivatives for Academic Research

The design and synthesis of derivatives of a lead compound like this compound are crucial for academic research aimed at understanding structure-activity relationships and developing new molecules with specific properties. nih.gov While no specific research on derivatives of this compound was identified, general principles of derivative design can be applied.

Modifications to the this compound structure could include:

Variation of the Alkyl Chain: Synthesizing analogues with different branching patterns, or with longer or shorter chains, to probe the importance of the specific 3,4,6-trimethyl arrangement.

Modification of the Hydroxyl Group: Esterification or etherification of the alcohol to alter its polarity and hydrogen bonding capacity.

Introduction of Other Functional Groups: Incorporating other functional groups onto the alkyl chain to explore new interactions with biological targets.

The synthesis of such derivatives would allow researchers to systematically investigate the impact of structural changes on the properties of the molecule.

Emerging Research Frontiers and Future Perspectives

Advances in Precision Synthesis of Complex Branched Alkanols

The intricate, sterically hindered structure of 3,4,6-trimethylheptan-2-ol, with its multiple chiral centers, presents a considerable synthetic challenge. However, emerging strategies in organic synthesis are enabling increasingly precise and efficient access to such complex branched alkanols.

Modern synthetic chemistry provides a powerful toolkit for constructing complex molecules with high levels of control. uiowa.edu The total synthesis of natural products, many of which contain highly substituted and stereochemically rich fragments, serves as a major driver for the development of new synthetic methods. nih.govmiamioh.edunih.gov Strategies developed for these complex targets can be adapted for the synthesis of molecules like this compound.

Key areas of advancement include:

Stereoselective Catalysis: Asymmetric catalysis is crucial for controlling the stereochemistry at the multiple chiral centers of complex alkanols. The development of novel chiral ligands and catalysts allows for the selective formation of one desired stereoisomer, which is critical for understanding its specific properties and potential applications.

Iterative Coupling Strategies: Complex molecules are often built by coupling smaller, carefully crafted building blocks. This modular approach allows for the systematic assembly of the carbon skeleton with precise control over the placement of functional groups and stereocenters. uiowa.edu

Borrowing Hydrogen Catalysis: This atom-economical method uses alcohols as alkylating agents, avoiding the need for pre-functionalized starting materials. nih.gov Recent developments have extended this methodology to the coupling of secondary alcohols, providing a direct route to β-branched carbonyl compounds which can be further reduced to the corresponding branched alkanols. acs.orgnih.govacs.org Manganese- and Ruthenium-based catalysts have shown particular promise in this area. nih.govnih.govrwth-aachen.de

These advanced synthetic approaches are not only making complex branched alkanols more accessible but are also opening doors to the creation of novel analogs with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Key Applications of AI/ML in Chemical Research:

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | AI algorithms analyze vast reaction databases to propose novel and efficient synthetic routes (retrosynthesis). iscientific.orgchemcopilot.comacs.org Platforms like Synthia, IBM RXN, and Chematica can reduce synthesis planning time from weeks to minutes. chemcopilot.com | Suggesting innovative and efficient pathways to synthesize specific stereoisomers of this compound. |

| Reaction Prediction and Optimization | ML models predict the outcomes of chemical reactions, including yield and potential side products. nih.govchemcopilot.com They can also optimize reaction conditions (e.g., temperature, solvent, catalyst) with minimal experimentation. chemical.aipreprints.orgacs.orgacs.org | Accelerating the optimization of synthetic steps, leading to higher yields and purity while reducing resource consumption. preprints.org |

| Stereoselectivity Prediction | A significant challenge in organic synthesis is predicting the stereochemical outcome of a reaction. arxiv.org ML models are being developed to quantitatively predict enantioselectivity, moving beyond qualitative understanding based on steric and electronic effects. arxiv.orgresearchgate.netscite.ai | Aiding in the selection of catalysts and conditions to achieve the desired stereoisomer of this compound with high fidelity. |

The integration of AI and ML promises to overcome major bottlenecks in the synthesis and study of complex molecules, fostering a new era of data-driven chemical discovery. iscientific.orgchemcopilot.com

Novel Computational Approaches for Complex Stereochemical Systems

The flexibility and multiple chiral centers of this compound make determining its three-dimensional structure and conformational preferences a significant challenge. Novel computational methods are becoming indispensable for characterizing such complex and flexible stereochemical systems.

Understanding the 3D arrangement of atoms is crucial as it dictates the molecule's properties and interactions. For flexible molecules, which can adopt multiple shapes (conformers), the picture is even more complex. rsc.org Traditional experimental techniques are often supplemented by computational approaches to provide a complete picture.

Emerging Computational Techniques:

| Technique | Description | Relevance to this compound |

|---|---|---|

| Quantum Chemical Calculations | Methods like Density Functional Theory (DFT) can calculate various molecular properties, including NMR chemical shifts and coupling constants, with high accuracy. mdpi.com By comparing calculated data for different possible stereoisomers with experimental data, the correct structure can be assigned. | Determining the relative and absolute stereochemistry of synthesized this compound by matching computed NMR data with experimental spectra. |

| Molecular Dynamics (MD) with Machine Learned Potentials (MLPs) | Classical MD simulations model the movement of atoms over time, revealing conformational landscapes. MLPs, trained on quantum chemical data, offer the accuracy of quantum mechanics at a fraction of the computational cost, allowing for longer and more accurate simulations of flexible molecules. rsc.org | Exploring the full range of accessible conformations of this compound in different environments and identifying the most stable shapes. |

| Integrated NMR and Modeling | This approach combines experimental data, such as Nuclear Overhauser Effects (NOEs), with molecular modeling. researchgate.net The experimental data acts as constraints to guide the computational search for the most likely conformation in solution. | Providing a detailed and experimentally validated 3D structural model of this compound in solution. |

These computational tools provide unprecedented insight into the structure and dynamics of complex molecules, which is fundamental to understanding their function and designing new molecules with desired properties. mdpi.com

Exploration of New Chemical Transformations and Reactivity Profiles

Research into the reactivity of sterically hindered, poly-methylated alkanols like this compound is uncovering new chemical transformations and expanding the synthetic utility of this class of compounds. A key focus is on the selective functionalization of C-H bonds, which are typically unreactive.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, environmentally benign strategy for forming new carbon-carbon bonds. uni-bayreuth.de This process involves the temporary, catalytic removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which can then participate in further reactions before the hydrogen is returned. acs.org This has been successfully applied to the β-methylation and cross-coupling of secondary alcohols. nih.govnih.govacs.org

Key Research Directions in Reactivity:

| Transformation Type | Description | Potential Application to this compound |

|---|---|---|

| Catalytic Cross-Coupling | Ruthenium(II) and Iridium(III) catalysts have been shown to directly couple two different secondary alcohols to form β-disubstituted ketones. nih.govacs.orgresearchgate.net This reaction proceeds through the oxidation of both alcohol partners. nih.gov | Coupling this compound with other alcohols to create novel, more complex molecular structures. |

| C-H Activation/Functionalization | Transition metal catalysts can selectively activate and functionalize otherwise inert C(sp³)–H bonds. nih.govresearchgate.netacs.orgrutgers.edu This allows for "late-stage functionalization," where a complex molecule is modified in the final steps of a synthesis, rapidly generating diverse analogs. nih.govprinceton.edu | Introducing new functional groups at specific positions on the alkyl backbone of this compound to modify its properties. |

| Methylation Reactions | Using methanol (B129727) as a sustainable C1 source, catalysts based on platinum or manganese can be used for the α- or β-methylation of alcohols and their corresponding ketones. nih.govrwth-aachen.deresearchgate.netacs.org | Further modifying the structure of this compound or related synthetic intermediates. |

| Deoxygenation | Radical-based reactions provide methods for the removal of the hydroxyl group from secondary alcohols under neutral conditions, which is useful in the synthesis of complex natural products where carbocation rearrangements must be avoided. rsc.org | Converting this compound into its corresponding alkane, 3,4,6-trimethylheptane, for structural or property comparisons. |

Exploring these new reactions not only expands the chemical toolkit but also provides pathways to novel molecules based on the this compound scaffold, potentially with unique and valuable properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structure of 3,4,6-Trimethylheptan-2-ol?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to resolve branching positions (e.g., methyl groups at C3, C4, and C6). DEPT-135 experiments can differentiate CH, CH, and CH groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, MW 158.28) via exact mass analysis .

- IR Spectroscopy : Identify the hydroxyl (O–H) stretch (~3200–3600 cm) and C–O bond (~1050 cm) to confirm alcohol functionality.

Q. How can the purity of this compound be assessed in synthetic samples?

- Methodology :

- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection (FID). Compare retention times against a certified reference standard.

- Chiral HPLC : If stereoisomers are present, employ a chiral stationary phase (e.g., cellulose derivatives) to resolve enantiomers .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Store in a cool, dry place away from oxidizers and ignition sources. Use inert gas (N) to stabilize air-sensitive batches.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What synthetic routes are available for enantioselective synthesis of this compound?

- Methodology :

- Asymmetric Catalysis : Utilize Sharpless epoxidation or enzymatic resolution (lipases) to introduce chirality. For example, kinetic resolution of racemic mixtures using Candida antarctica lipase B .

- Grignard Addition : React 3,4,6-trimethylheptan-2-one with methylmagnesium bromide under chiral ligands (e.g., BINOL) to yield the desired (R)- or (S)-enantiomer .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

- Analysis :

- Boiling/Melting Points : Enantiomers exhibit identical melting/boiling points, but diastereomers (e.g., different methyl configurations) may vary.

- Solubility : Steric hindrance from branched methyl groups reduces solubility in polar solvents (e.g., water).

- Thermodynamic Stability : Molecular mechanics simulations (e.g., MMFF94) predict the most stable conformer based on steric strain .

Q. What challenges arise in analyzing degradation products of this compound under oxidative conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.